molecular formula C11H3F5N2O2 B1345288 Pentafluorophenyl pyrimidine-5-carboxylate CAS No. 921938-48-9

Pentafluorophenyl pyrimidine-5-carboxylate

Cat. No. B1345288
CAS RN: 921938-48-9
M. Wt: 290.15 g/mol
InChI Key: TZPLYNSLIVPKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl pyrimidine-5-carboxylate, also known as PFP-5-C, is a fluorinated organic compound that has recently been studied for its potential applications in scientific research. This compound has been studied for its ability to form covalent bonds with other molecules and its unique chemical properties, which can be used to modify the structure and properties of molecules.

Scientific Research Applications

Catalytic Applications A study highlighted the use of pentafluorophenyl-related compounds as catalysts in the synthesis of chromeno[2,3-d]pyrimidinone derivatives, showcasing their role in facilitating high-yield, solvent-free condensation reactions with antimicrobial properties (Ghashang, Mansoor, & Aswin, 2013). This indicates the potential of pentafluorophenyl pyrimidine-5-carboxylate derivatives in catalysis and pharmaceuticals.

Chemical Synthesis and Bioconjugation Research into the preparation of succinimidyl and pentafluorophenyl active esters of carboxyfluorescein by Adamczyk, Fishpaugh, & Heuser (1997) demonstrates the utility of pentafluorophenyl-related esters in bioconjugate chemistry, contributing to the development of high-purity compounds for biochemical applications (Adamczyk, Fishpaugh, & Heuser, 1997).

Amide Bond Formation The use of pentafluoropyridine for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent one-pot amide bond formation showcases innovative synthetic pathways in organic chemistry, offering efficient methods for amide production (Brittain & Cobb, 2021).

Metal-Organic Frameworks (MOFs) A study conducted by Seo, Jin, & Chun (2010) on metal-organic frameworks based on pyrimidine-5-carboxylate revealed unique sorption behaviors for CO2, highlighting the potential of these MOFs in gas storage and separation technologies (Seo, Jin, & Chun, 2010).

Novel Pyrimidine Derivatives Research into the synthesis of novel pyrimidine derivatives, such as the development of pyrido[2,3-d]pyrimidin-5-one and related compounds, opens new avenues in the design of compounds with potential pharmacological activities (Komkov et al., 2021).

Safety and Hazards

“Pentafluorophenyl pyrimidine-5-carboxylate” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition. This property makes this compound a useful tool in studying enzyme kinetics and protein function.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by binding to key proteins involved in these pathways . This inhibition can lead to changes in gene expression, affecting the overall function of the cell. Additionally, this compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in irreversible inhibition of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and alter cellular processes without causing significant toxicity . At high doses, this compound can cause toxic effects, including damage to tissues and organs. These toxic effects are often dose-dependent and can vary between different animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as citrate and succinate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPLYNSLIVPKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640176
Record name Pentafluorophenyl pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921938-48-9
Record name Pentafluorophenyl pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.